3-chloro-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid -

3-chloro-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Catalog Number: EVT-4490678
CAS Number:
Molecular Formula: C14H10ClN3O3
Molecular Weight: 303.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the specific synthesis of 3-Chloro-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is not detailed in the provided papers, similar pyrazolo[1,5-a]pyrimidine derivatives are frequently synthesized through multi-step reactions involving condensation, cyclization, and substitution reactions. [, , , , , ] The synthesis often begins with readily available starting materials, such as substituted pyrazoles, pyrimidines, or their precursors, and proceeds through a series of chemical transformations to introduce the desired substituents and functional groups.

Chemical Reactions Analysis
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used as prodrugs or for modifying the compound's physicochemical properties. [, , ]
  • Amide Formation: Reaction with amines can lead to the formation of amides, which are common pharmacophores in many drugs. [, , , , , ]
  • Nucleophilic Substitution: The chlorine atom at position 3 can be replaced by other nucleophiles, providing opportunities for structural diversification and exploration of structure-activity relationships. [, ]
  • Metal-catalyzed Coupling Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in various metal-catalyzed coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents. [, ]
Applications
  • Medicinal Chemistry: As a potential pharmacophore, it could be investigated for developing novel therapeutics targeting diseases such as cancer, inflammatory disorders, or neurodegenerative diseases. [, , , , , ]

5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Compound Description: 5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative that has been synthesized and evaluated for its biological activity. This compound exhibits effective inhibition on the proliferation of some cancer cell lines [].

8-(3-Pentylamino)-2-methyl-3-(2-chloro-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Compound Description: This compound, represented by the provided formula (I), is a cyclopenta[d]pyrazolo[1,5-a]pyrimidine derivative that acts as a CRF receptor antagonist [].

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one

Compound Description: This compound serves as a precursor for synthesizing various pyrazolo[3,4-d]pyrimidin-4-one derivatives, some of which exhibited anticancer activity against the MCF-7 human breast adenocarcinoma cell line [].

3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (VU6005649)

Compound Description: VU6005649 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGlu7) []. It exhibits distinct maximal levels of potentiation with L-AP4 versus glutamate, indicating its potential as a tool for studying mGlu7 activation.

4-Methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic acid

Compound Description: This compound is a non-zinc binding, selective matrix metalloproteinase 13 (MMP-13) inhibitor. It is a potential intra-articular disease-modifying osteoarthritic drug (DMOAD) candidate, exhibiting long durability in the joint, effective cartilage penetration, minimal systemic exposure, and notable efficacy in treating osteoarthritis [].

3-Amino-2-ethyl-7-(2-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Compound Description: This thienopyrimidine derivative has demonstrated potential antidiabetic activity in a model of diabetes induced by prolonged low-dose dexamethasone administration. It reduces blood glucose, insulin, and lipid levels, suggesting its potential for correcting insulin resistance [].

N-{7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine (CM-TPMF)

Compound Description: CM-TPMF is a [, , ]triazolo[1,5-a]pyrimidine derivative that acts as a potent and selective activator of the human KCa2.1 channel. Its activity is stereospecific, with the (−)-enantiomer displaying significantly higher potency than the (+)-enantiomer [].

N-{7-[1-(4-tert-Butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine (B-TPMF)

Compound Description: B-TPMF, another [, , ]triazolo[1,5-a]pyrimidine derivative, inhibits the KCa2.1 channel with high selectivity. Similar to CM-TPMF, its (−)-enantiomer exhibits greater potency than the (+)-enantiomer [].

Relevance: The discovery of B-TPMF, alongside CM-TPMF, suggests a common pharmacological interaction site on KCa2 channels that can accommodate structurally related compounds with opposing effects on channel gating. Both compounds demonstrate the potential of [, , ]triazolo[1,5-a]pyrimidine derivatives as valuable tools for investigating KCa2 channel function.

3-[(3-Methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7- dihydropyrazolo [1,5-a]pyrimidine-5-carboxylic acid

Compound Description: This pyrazolo[1,5-a]pyrimidine derivative has been identified as a potential inhibitor of α-synuclein (α-syn) aggregation, a critical process linked to Parkinson's disease []. The compound demonstrates significant inhibition of α-syn misfolding and aggregation, protecting neuroblastoma cells from α-syn-induced toxicity.

3-Propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523)

Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist. In an in vitro model of ischemia, MRS 1523 significantly delayed or prevented the development of anoxic depolarization and the irreversible loss of synaptic transmission in the CA1 region of rat hippocampal slices [].

N-[9-Chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

Compound Description: Similar to MRS 1523, MRS 1220 also acts as a selective adenosine A3 receptor antagonist. It demonstrated protective effects against ischemia-induced neuronal damage in the CA1 region of rat hippocampal slices [].

5-[[(4-Pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

Compound Description: This compound is another example of a selective adenosine A3 receptor antagonist, highlighting the interest in this class of compounds for potential therapeutic applications [].

Relevance: This compound shares the pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine core with the A3 antagonist [3H]5-N-(4-methoxyphenyl-carbamoyl)amino-8propyl-2(2furyl)-pyrazolo-[4,3e]-1,2,4-triazolo-[1,5-c]-pyrimidine ([3H]MRE 3008F20) which was used to study A3 adenosine receptors []. The structural similarities between this compound and 3-chloro-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid reinforce the significance of exploring variations in the pyrazolopyrimidine scaffold for identifying bioactive molecules, particularly for targeting adenosine receptors.

Properties

Product Name

3-chloro-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

IUPAC Name

3-chloro-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Molecular Formula

C14H10ClN3O3

Molecular Weight

303.70 g/mol

InChI

InChI=1S/C14H10ClN3O3/c1-21-9-4-2-8(3-5-9)11-6-12(14(19)20)18-13(17-11)10(15)7-16-18/h2-7H,1H3,(H,19,20)

InChI Key

DFJBKNHMGVSHBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.